
Rhoifolin
概要
説明
Rhoifolin (apigenin-7-O-neohesperidoside) is a flavanone glycoside derived from plants such as Rhus succedanea, Citrus species, and Scabiosa comosa . Structurally, it comprises apigenin (a flavone backbone) linked to a neohesperidoside moiety (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl) at the 7-hydroxyl position . This compound exhibits diverse biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-osteoarthritic effects. Preclinical studies highlight its ability to modulate NF-κB, MAPK, and PI3K/AKT/mTOR signaling pathways, enhance autophagy in chondrocytes, and inhibit osteoclastogenesis . Notably, it reduces cartilage degradation in rat osteoarthritis (OA) models and mitigates neuroinflammation in spinal cord injury .
準備方法
Semi-Synthetic Preparation from Naringin
The semi-synthetic route from naringin (a flavanone glycoside) to rhoifolin involves a two-step process: dehydrogenation aromatization followed by acid hydrolysis . This method, detailed in patent CN1640872A, achieves a total yield of 62.4%–73.6% with high purity (≥98%) .
Dehydrogenation and Aromatization
Naringin undergoes bromination at the C3 position after hydroxyl protection via acetylation. The reaction mechanism proceeds as follows:
-
Acetylation :
Naringin (46 g, 0.079 mol) is refluxed with acetic anhydride (320 g) and potassium acetate (3.5 g) for 10 hours to protect hydroxyl groups. -
Bromination :
Bromine (12.6 g in 100 mL dichloromethane) is added at 50–55°C for 10 hours, introducing a bromine atom at C3. -
Dehydrobromination :
Treatment with 20% NaOH in methanol removes HBr, yielding this compound (31 g, 65% yield, 92% purity) .
This step converts the flavanone backbone of naringin into the flavone structure of this compound.
Acid Hydrolysis
This compound is hydrolyzed to apigenin under acidic conditions, though the intermediate can be isolated for further use:
-
Conditions : 10 g this compound, 100 mL methanol, 20 mL sulfuric acid, reflux for 4.5 hours.
-
Yield : 4 g crude apigenin (96% yield), refined to 3.2–3.5 g (≥98% purity) using DMF/water recrystallization .
Key Reaction Parameters :
Step | Reagents | Temperature | Time | Yield | Purity |
---|---|---|---|---|---|
Acetylation | Acetic anhydride/KOAc | Reflux | 10 hr | 100% | N/A |
Bromination | Br₂/CH₂Cl₂ | 50–55°C | 10 hr | 65% | 92% |
Hydrolysis | H₂SO₄/MeOH | Reflux | 4.5 hr | 96% | 96% |
Optimization of Ultrasound-Assisted Extraction (UAE)
Natural extraction of this compound from Fortunella polyandra leaves has been optimized using response surface methodology (RSM) . A central composite rotatable design (CCD) identified the following optimal parameters:
Critical Factors
-
Ethanol concentration : 30% (v/v) maximizes this compound solubility (2.55 g/L in water) .
-
Temperature : 30°C minimizes thermal degradation.
Performance Metrics
Response | Optimal Value | Unit |
---|---|---|
This compound content | 67.83 ± 0.37 | ppm |
DPPH scavenging | 0.126 ± 0.004 | mg/mL |
FRAP activity | 0.22 ± 0.01 | mM Fe²⁺ |
Ultrasound enhances mass transfer by disrupting plant cell walls, reducing extraction time from hours to minutes compared to maceration .
Alternative Extraction Techniques
Hydrothermal Hydrolysis
Crude plant extracts containing this compound precursors (e.g., apiin) are hydrolyzed using:
Solvent Partitioning
This compound’s solubility profile enables purification via sequential solvent extraction:
-
Primary extraction : Methanol or ethanol (70–80%).
-
Defatting : n-Hexane or ethyl acetate.
-
Crystallization : DMF/water (1:15 ratio) achieves ≥98% purity .
Comparative Analysis of Preparation Methods
Method | Yield | Purity | Time | Cost | Scalability |
---|---|---|---|---|---|
Semi-synthesis | 62–74% | ≥98% | 24–48 hr | High | Industrial |
UAE | 67 ppm | 95% | 5–6 min | Low | Lab-scale |
Hydrothermal | 80–94% | 92% | 6–10 hr | Medium | Pilot-scale |
Advantages of Semi-Synthesis :
Limitations of UAE :
化学反応の分析
反応の種類: ロイフォリンは、次のような様々な化学反応を起こします。
酸化: ロイフォリンは酸化されて、様々な酸化生成物を形成する可能性があり、これらの生成物は生物活性が変化している可能性があります。
還元: 還元反応は、フラボン構造を修飾し、独自の特性を持つ新しい誘導体をもたらす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は様々なキノンを生成する可能性があり、置換は様々なエステルとエーテルを生成する可能性があります .
科学的研究の応用
Anti-inflammatory Activity
Rhoifolin exhibits significant anti-inflammatory properties. In a study by Eldahshan and Azab, this compound was shown to reduce carrageenan-induced rat paw edema in a dose-dependent manner. The treatment resulted in a reduction of prostaglandin E2 levels and tumor necrosis factor-alpha (TNF-α) release in inflammatory exudates. The most effective dose was noted at 250 mg/kg, achieving a 45% reduction in edema volume compared to control .
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 of 5.9 μg/ml against human epidermoid larynx carcinoma cells and 6.2 μg/ml against human cervical carcinoma cells . Additionally, this compound suppressed cell proliferation and induced apoptosis in hepatocellular carcinoma (HCC) cells both in vitro and in vivo, with significant increases in apoptosis rates observed after treatment .
Cancer Cell Line | IC50 (μg/ml) |
---|---|
Hep 2 | 5.9 |
HeLa | 6.2 |
Hep G2 | 22.6 |
HCT-116 | 34.8 |
MRC-5 | 44.6 |
Antioxidant Activity
This compound's antioxidant properties have been evaluated through various assays, including DPPH and FRAP tests, demonstrating its ability to scavenge free radicals effectively . This activity is crucial for protecting cells from oxidative stress-related damage.
Antihypertensive Effects
Research has indicated that this compound possesses antihypertensive properties, as evidenced by its ability to lower mean arterial pressure and decrease heart rate in animal models . Its mechanism involves inhibition of angiotensin-converting enzyme (ACE), with an IC50 value of 183 µM noted for this compound among other flavonoids tested .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Hepatocellular Carcinoma : A study demonstrated that this compound inhibited HCC cell growth significantly via apoptosis induction and cell cycle arrest at the S phase .
- Alcoholic Liver Disease : this compound showed protective effects against ethanol-induced liver damage by reducing serum markers of liver injury and maintaining antioxidant balance within liver tissues .
- Rheumatoid Arthritis : In a rat model of rheumatoid arthritis, this compound treatment resulted in significant improvements in health parameters and decreased oxidative stress markers, suggesting its potential as a natural alternative to conventional anti-inflammatory drugs .
作用機序
ロイフォリンは、様々な分子標的と経路を介して効果を発揮します。
抗炎症作用: ロイフォリンは、核因子κB(NF-κB)の活性化を阻害し、インターロイキン-1βや腫瘍壊死因子-αなどの炎症性サイトカインの産生を抑制します.
抗酸化作用: ロイフォリンは、抗酸化酵素の活性を高め、フリーラジカルをスカベンジすることで、細胞を酸化損傷から保護します.
オートファジー調節: ロイフォリンは、変形性関節症などの疾患において保護効果を発揮するために、PI3K/AKT/mTOR経路などのオートファジー関連経路を調節します.
6. 類似化合物の比較
ロイフォリンは、アピゲニンなどの他のフラボノイドと類似しています。
アピゲニン: 両方の化合物は同じアグリコン構造を共有していますが、グリコシル化パターンが異なります。
ナリンギン: このフラボノイドもネオヘスペリドース部分を有していますが、アグリコン構造が異なります。
独自性: ロイフォリンのグリコシル化とアグリコン構造のユニークな組み合わせは、その独特の生物活性と治療の可能性に貢献しています .
結論として、ロイフォリンは、様々な科学的および産業的用途において大きな可能性を秘めた万能な化合物です。そのユニークな化学構造と生物活性は、化学、生物学、医学の分野において貴重な研究対象となっています。
類似化合物との比較
Rhoifolin shares structural and functional similarities with several flavonoids and glycosides. Below is a detailed comparison:
Structural and Functional Analogues
2.1.1. Oleuropein
- Source : Olive leaves and fruits.
- Structure : Secoiridoid glycoside.
- Mechanism : Inhibits eukaryotic elongation factor 2 kinase (eEF2K), reducing phosphorylation of eEF2 .
- Comparison: Potency: Oleuropein exhibits stronger eEF2K inhibition than this compound under nutrient-starvation (HBSS) conditions .
2.1.2. Cosmosiin (Apigenin-7-O-glucoside)
- Source : Chrysanthemum species, legumes.
- Mechanism : Enhances adiponectin secretion and insulin receptor phosphorylation, similar to this compound .
- Comparison :
- Anti-Diabetic Efficacy : this compound (0.5 μM) and Cosmosiin (20 μM) show comparable effects to insulin in adipocytes, but this compound is effective at lower concentrations .
- Structural Impact : The neohesperidoside moiety in this compound may improve solubility and bioavailability compared to Cosmosiin’s glucoside .
2.1.3. Notoginsenoside R1 (NR1)
- Source: Panax notoginseng.
- Structure: Triterpenoid saponin.
- Mechanism : Activates Nrf2/HO-1 signaling, suppressing NF-κB and matrix-degrading enzymes in OA .
- Comparison :
Enzymatic and Antioxidant Profiles
- Key Findings: Glycosylation (e.g., this compound’s neohesperidoside) reduces antioxidant capacity compared to aglycones like apigenin but enhances enzyme inhibition specificity .
Pharmacokinetic and Toxicity Considerations
生物活性
Rhoifolin, also known as apigenin-7-O-β-neohesperidoside, is a flavonoid compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, highlighting its antioxidant properties, enzyme inhibitory effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the flavonoid class of compounds, which are known for their various health benefits. Its chemical structure contributes to its biological activity, with specific glycosylation patterns influencing its efficacy.
Antioxidant Activity
Antioxidant activity is one of the key biological functions attributed to this compound. Multiple studies have evaluated its capacity to scavenge free radicals and reduce oxidative stress.
- In Vitro Studies : this compound has been assessed using several antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Results indicate that while this compound exhibits weak antioxidant activity compared to other flavonoids, it still demonstrates some capacity to reduce oxidative stress in cellular models .
Summary of Antioxidant Assays
Assay Type | Result |
---|---|
DPPH | Weak activity |
ABTS | Moderate activity |
FRAP | Limited effectiveness |
Enzyme Inhibitory Effects
This compound has shown promising results in inhibiting various enzymes associated with metabolic disorders and neurodegenerative diseases.
- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on several enzymes:
Summary of Enzyme Inhibition
Enzyme Type | Inhibition Level |
---|---|
Butyrylcholinesterase | 4.03 mg GALAE/g |
Tyrosinase | 7.44 mg KAE/g |
Amylase | Active |
Glucosidase | No inhibition |
Anti-Cancer Activity
Recent studies have indicated that this compound possesses anti-cancer properties, particularly in pancreatic cancer models.
- Mechanism of Action : this compound inhibited cell proliferation and promoted apoptosis in pancreatic cancer cells through modulation of key signaling pathways such as AKT/JNK/caspase-3 and TGF-β2/SMAD2. It was shown to down-regulate TGF-β2 and SMAD2, which are critical in cancer progression .
Case Studies and Research Findings
- Study on Antioxidant and Enzyme Inhibitory Activities : This study highlighted this compound's moderate enzyme inhibition capabilities while confirming its weak antioxidant properties through various assays .
- Anti-Cancer Effects in Pancreatic Cells : Research demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels and increased antioxidant enzyme activities in pancreatic cancer cell lines, suggesting its role as a potential therapeutic agent .
- In Silico Analysis : Molecular docking studies revealed good binding affinities of this compound with enzymes like NADPH oxidase and BChE, supporting its potential as a multi-target directed ligand for therapeutic applications .
Q & A
Basic Research Questions
Q. How is Rhoifolin isolated and characterized from plant sources?
this compound is typically isolated from Citrus grandis leaves using solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification techniques such as HPLC or column chromatography. Characterization involves spectroscopic methods (NMR, UV-Vis) and mass spectrometry to confirm its structure as a flavone glycoside (apigenin-7-O-neohesperidoside). Purity validation requires HPLC analysis with ≥98% purity thresholds, as per pharmacological study standards .
Q. What experimental approaches are used to study this compound’s antidiabetic mechanisms?
Key methodologies include:
- Adiponectin secretion assays in adipocyte cultures to quantify hormone release via ELISA.
- Insulin receptor-β phosphorylation analysis using Western blotting to assess tyrosine kinase activation.
- GLUT4 translocation studies via immunofluorescence or subcellular fractionation in muscle or fat cells .
- In vivo models (e.g., streptozotocin-induced diabetic mice) to evaluate glucose tolerance and insulin sensitivity .
Q. How does this compound modulate NF-κB and MAPK pathways in osteoclastogenesis?
Researchers use:
- RAW 264.7 cell differentiation assays with RANKL stimulation to model osteoclast formation.
- Western blotting to measure phosphorylation levels of IκBα (NF-κB) and ERK/JNK/p38 (MAPK).
- TRAP staining to quantify osteoclast activity. This compound’s inhibition of these pathways reduces bone resorption markers (e.g., CTX-1) in titanium particle-induced osteolysis models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on eEF2K activity under different nutrient conditions?
In serum-free conditions, this compound inhibits eEF2K activity by reducing phosphorylated eEF2 levels without altering eEF2K protein expression. However, under HBSS (starvation-mimicking) conditions, it downregulates eEF2K protein . To address this discrepancy:
- Repeat experiments with multiple cell lines (e.g., HEK293, cancer cells) to confirm context-dependent effects.
- Compare this compound’s potency to known inhibitors (e.g., A484954) under identical conditions.
- Use kinase activity assays (e.g., radioactive ATP incorporation) to distinguish direct inhibition from protein degradation .
Q. What experimental designs are optimal for evaluating this compound’s dual role in osteolysis and bone formation?
- In vitro co-culture systems : Combine osteoclasts (RAW 264.7) and osteoblasts (MC3T3-E1) to assess this compound’s bidirectional effects on bone remodeling.
- Micro-CT imaging in rodent calvarial osteolysis models to quantify bone volume/trabecular thickness.
- Biomarker profiling : Measure osteocalcin (bone formation) and TRAP-5b (resorption) in serum .
Q. How can researchers validate this compound’s anti-inflammatory efficacy in chronic disease models?
- CFA-induced arthritis models : Monitor weight loss, hematological parameters (e.g., RBC, hemoglobin), and joint histopathology. Compare this compound to indomethacin for NSAID-like efficacy .
- Cytokine multiplex assays : Quantify TNF-α, IL-6, and IL-1β in serum or tissue homogenates.
- Carrageenan-induced edema : Measure paw thickness and myeloperoxidase activity to confirm dose-dependent anti-inflammatory effects .
Q. What strategies address variability in this compound’s cytotoxicity across cancer cell lines?
- Dose-response profiling : Establish IC50 values in pancreatic (PANC-1, AsPC-1), breast (MCF-7), and lung (A549) cancer cells.
- Mechanistic studies : Use caspase-3/7 activity assays and mitochondrial membrane potential dyes (JC-1) to differentiate apoptosis from necrosis.
- Pathway inhibition : Pre-treat cells with AKT activators (e.g., SC79) or JNK inhibitors (SP600125) to confirm this compound’s reliance on AKT/JNK/caspase-3 signaling .
Q. Methodological Recommendations
Q. How should researchers design studies to reconcile this compound’s pro-apoptotic and anti-inflammatory effects?
- Temporal analysis : Compare short-term (24–48 hr) apoptosis induction in cancer cells vs. long-term (7–14 day) anti-inflammatory outcomes in chronic models.
- Transcriptomic profiling : Perform RNA-seq to identify shared/discordant pathways (e.g., NF-κB inhibition vs. JNK activation).
- Ethical considerations : Use the lowest effective doses in animal models to minimize toxicity, as per institutional guidelines .
Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects?
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (control, low/high dose, positive controls).
- Regression analysis to model IC50/EC50 relationships.
- Power analysis during experimental design to ensure adequate sample sizes, especially for in vivo studies with high biological variability .
Q. How can multi-omics approaches enhance understanding of this compound’s polypharmacology?
- Metabolomics : Track changes in glycolysis/TCA cycle intermediates in diabetic models.
- Phosphoproteomics : Identify off-target kinase interactions using LC-MS/MS.
- Network pharmacology : Integrate transcriptomic and proteomic data to map this compound’s interactions with adiponectin, GLUT4, and NF-κB nodes .
特性
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMNUQRUHXIGHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17306-46-6 | |
Record name | Rhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 - 253 °C | |
Record name | Rhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。